molecular formula C7H13NO4S B610632 S-(3-Carboxypropyl)-L-cysteine CAS No. 30845-11-5

S-(3-Carboxypropyl)-L-cysteine

Cat. No. B610632
CAS RN: 30845-11-5
M. Wt: 207.24
InChI Key: WNFNRNDFHINZLV-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “S-(3-Carboxypropyl)-L-cysteine” has been reported. For instance, copper catalysts immobilized on Poly(3-carboxypropyl)Thiophene have been synthesized and characterized using analytical and spectroscopic techniques . The copper catalytic platforms were used to investigate the catalytic activity for the cross-coupling reactions of organomagnesium reagents with acid chlorides .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “S-(3-Carboxypropyl)-L-cysteine” have been studied. For instance, copper catalytic platforms immobilized on Poly(3-carboxypropyl)Thiophene were used to investigate the catalytic activity for the cross-coupling reactions of organomagnesium reagents with acid chlorides .

Scientific Research Applications

  • Respiratory Medicine Applications : S-carboxymethyl-L-cysteine has found clinical applications in respiratory medicine, particularly as an expectorant in treating pulmonary conditions. Its metabolism exhibits complex interactions with intermediary metabolic pathways, influenced by polymorphic factors and circadian rhythms, which may explain the variability in therapeutic efficacy observed among different patients (Mitchell & Steventon, 2012).

  • Chemical Synthesis and Chromatography : The synthesis of S-(1-carboxyethyl)-L-cysteine and S-(1-carboxypropyl)-L-cysteine has been achieved, providing analytical data for their identification through chromatographic methods. These derivatives have distinct chromatographic behaviors, contributing to the field of analytical chemistry (Blarzino, Foppoli & Coccia, 1987).

  • Enzymatic Oxidative Deamination : L-aminoacid oxidase can oxidatively deaminate S-(1-carboxyethyl)-L-cysteine and S-(1-carboxypropyl)-L-cysteine, resulting in the formation of corresponding alpha-ketoacids. This enzymatic reaction demonstrates the potential of these compounds in studying amino acid metabolism and enzymatic processes (Foppoli, Coccia & Blarzino, 1986).

  • Nutritional Implications : L-Cysteine, as a semiessential amino acid, plays a crucial role in cellular homeostasis, including in the synthesis of reduced glutathione (GSH), hydrogen sulfide (H2S), and taurine. The nutritional and therapeutic applications of L-cysteine derivatives in improving health and treating diseases are significant (Yin et al., 2016).

  • Biotechnological Production : The biotechnological production of L-cysteine, particularly in Escherichia coli, has been enhanced through rational metabolic engineering. This approach involves dividing L-cysteine synthesis into modules (transport, sulfur, precursor, and degradation), thereby significantly improving the yield and efficiency of production, with applications in medicine, food, and other industries (Liu et al., 2018).

properties

IUPAC Name

4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c8-5(7(11)12)4-13-3-1-2-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFNRNDFHINZLV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)CSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(3-Carboxypropyl)-L-cysteine

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